molecular formula C26H22O2 B14634849 Biphenyl-4,4'-diylbis(phenylmethanol) CAS No. 53172-57-9

Biphenyl-4,4'-diylbis(phenylmethanol)

Cat. No.: B14634849
CAS No.: 53172-57-9
M. Wt: 366.4 g/mol
InChI Key: XQHYATPZWUMJIH-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diylbis(phenylmethanol) is an organic compound with the molecular formula C26H22O2 It consists of two biphenyl groups connected by a central carbon atom, each bonded to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-4,4’-diylbis(phenylmethanol) can be synthesized through several methods. One common approach involves the reaction of biphenyl-4,4’-diylbis(diazonium chloride) with para-substituted benzaldehyde phenylhydrazones, followed by treatment with formaldehyde in the presence of perchloric acid in dioxane . This method yields the desired compound with high efficiency under mild conditions.

Industrial Production Methods

Industrial production of biphenyl-4,4’-diylbis(phenylmethanol) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4,4’-diylbis(phenylmethanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or phenylmethanol moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4,4’-diylbis(benzophenone), while reduction can produce biphenyl-4,4’-diylbis(phenylmethane) .

Scientific Research Applications

Biphenyl-4,4’-diylbis(phenylmethanol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.

    Industry: It is employed in

Properties

CAS No.

53172-57-9

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

[4-[4-[hydroxy(phenyl)methyl]phenyl]phenyl]-phenylmethanol

InChI

InChI=1S/C26H22O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18,25-28H

InChI Key

XQHYATPZWUMJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)O)O

Origin of Product

United States

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